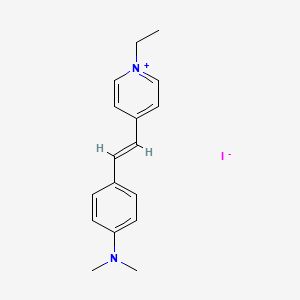![molecular formula C18H17FN2O3S2 B2522131 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895452-93-4](/img/structure/B2522131.png)
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves a series of steps that can be related to the methods described in the provided papers. Although the exact compound is not directly synthesized in these papers, they offer insight into similar synthetic pathways. For instance, the synthesis of benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves structure-activity relationship (SAR) studies and biochemical characterization, which could be relevant for the synthesis of the target compound . Additionally, the novel synthesis of benzo[d]-1,2-thiazole-1,1-dioxides includes directed lithiation of propanamides, aryne-mediated cyclization, and quenching of aryllithium intermediates with electrophiles, which could be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of the target compound would likely exhibit features that are important for its biological activity. The presence of a thiazol moiety, as seen in the series of heterocyclic glucocorticoid receptor (GR) modulators, suggests that this heterocycle is a crucial structural component. The 4-fluorophenyl moiety is also highlighted as an important structural element for binding to the glucocorticoid receptor, indicating that the fluorine atom could play a significant role in the molecular interactions of the target compound .
Chemical Reactions Analysis
The chemical reactions involving the target compound would be influenced by its functional groups. The benzenesulfonamide group, as studied in the context of kynurenine 3-hydroxylase inhibition, could undergo various reactions due to its reactivity . The thiazole ring, being a heterocycle, could participate in electrophilic substitution reactions, especially at positions activated by the dimethyl groups. The directed lithiation techniques described could be relevant for functionalizing the compound at specific positions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl group could increase the compound's polarity, affecting its solubility in various solvents. The fluorine atom could also affect the compound's lipophilicity, which is important for its potential as a drug candidate. The steric effects of the dimethyl groups on the thiazole ring could influence the compound's reactivity and its interaction with biological targets, as suggested by the structure-activity relationships in GR modulators .
Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes Development
One area of application involves the synthesis and characterization of compounds for use as fluorescent molecular probes. Diwu et al. (1997) prepared 2,5-diphenyloxazoles that embody dimethylamino and sulfonyl groups to serve as new fluorescent solvatochromic dyes. These compounds demonstrate strong solvent-dependent fluorescence, correlated with the empirical solvent polarity parameter, indicating potential as ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Novel Biological Activity Compounds
Research has also focused on synthesizing novel compounds with potential biological activities. For instance, Bashandy et al. (2014) synthesized new derivatives bearing a N,N-dimethylbenzenesulfonamide moiety, evaluating them for antiproliferative activity against human breast cancer cell lines. Some derivatives showed higher activity compared to doxorubicin, indicating their potential as anticancer agents (Bashandy et al., 2014).
Glucocorticoid Receptor Modulators
Another significant application is the development of heterocyclic glucocorticoid receptor modulators. Xiao et al. (2013) described a series of modulators with a 2,2-dimethyl-3-phenyl-N-(thiazol or thiadiazol-2-yl)propanamide core. They found that specific structural components, such as a combination of H-bond acceptor and a 4-fluorophenyl moiety, are crucial for binding to the glucocorticoid receptor and modulating its function. This suggests the potential therapeutic applications of these compounds in treating diseases influenced by glucocorticoid receptor activity (Xiao et al., 2013).
Eigenschaften
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c1-11-9-12(2)17-15(10-11)20-18(25-17)21-16(22)7-8-26(23,24)14-5-3-13(19)4-6-14/h3-6,9-10H,7-8H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLIODJKVPLEKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

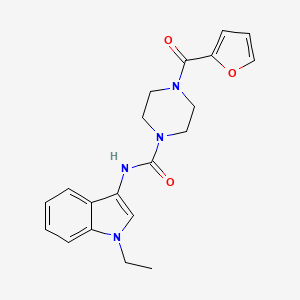
![1-(4-ethoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2522052.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2522053.png)
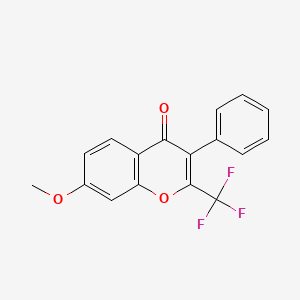
![3-(3-Chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2522056.png)
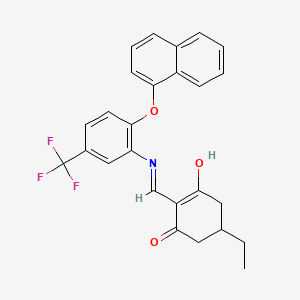
![Ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2522059.png)
![8-chloro-2-(4-ethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2522061.png)
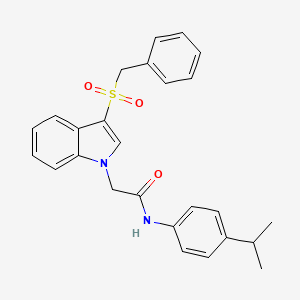
![methyl 6-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2522065.png)
![3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2522067.png)
![N,N-diethyl-4-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2522069.png)
